3-Chloro-2-fluoro-6-formylbenzoic acid
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Overview
Description
3-Chloro-2-fluoro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluorobenzoic acid followed by formylation. The reaction conditions typically include the use of halogenating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-6-carboxybenzoic acid.
Reduction: 3-Chloro-2-fluoro-6-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-6-formylbenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-formylbenzoic acid: Similar in structure but with different positions of the chloro and formyl groups.
2-Fluoro-3-formylbenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-6-fluorobenzoic acid: Lacks the formyl group, leading to different chemical properties and uses.
Uniqueness
The combination of chloro, fluoro, and formyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C8H4ClFO3 |
---|---|
Molecular Weight |
202.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13) |
InChI Key |
FIEIBZPSZAJBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)F)Cl |
Origin of Product |
United States |
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